4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide
Overview
Description
“4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1807884-99-6 . It has a molecular weight of 285.79 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-10,15H,1-5H2 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Molecular Structure and Crystallography
Research into sulfonamide compounds, including derivatives similar to 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide, primarily focuses on their synthesis, molecular structure, and crystallography. Studies such as those by Haider et al. (2009) and Sarojini et al. (2012) have elucidated the crystal structure and molecular geometry of related sulfonamide derivatives. These studies reveal how variations in the sulfonamide structure, such as different substituents on the sulfonamide nitrogen or the benzene ring, influence the molecular conformation and intermolecular interactions within crystals (Haider et al., 2009) (Sarojini et al., 2012).
Synthetic Applications
Sulfonamide compounds are also explored for their synthetic utility. Research by Misal et al. (2020) demonstrates the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide as a chlorinating agent for activated arenes, indicating the potential of sulfonamide derivatives in synthetic organic chemistry. This study highlights the efficiency and eco-friendly nature of such reagents in the direct chlorination of various substrates (Misal et al., 2020).
Biological Activity and Medicinal Chemistry
Furthermore, sulfonamide derivatives have been examined for their biological activities. For instance, compounds structurally related to 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide have been synthesized and tested for their potential as carbonic anhydrase inhibitors, demonstrating the significance of sulfonamides in medicinal chemistry and drug design. The study by Supuran et al. (2013) on aromatic sulfonamide inhibitors of carbonic anhydrases showcases the application of sulfonamides in developing therapeutic agents (Supuran et al., 2013).
Antioxidant and Antiglycation Studies
The investigation into the antioxidant and antiglycation properties of sulfonamide-derived metal complexes, as conducted by Akhtar and Danish (2021), further expands the scope of research on sulfonamides. This study not only underscores the potential of sulfonamides in combating oxidative stress and glycation but also emphasizes their relevance in addressing conditions associated with aging and diabetes (Akhtar & Danish, 2021).
properties
IUPAC Name |
(NE)-4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-11H,1-5H2/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSJNGYLOMBFGX-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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